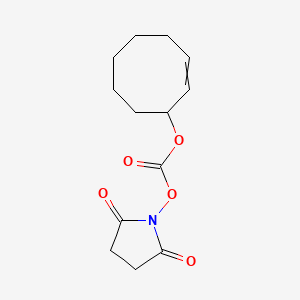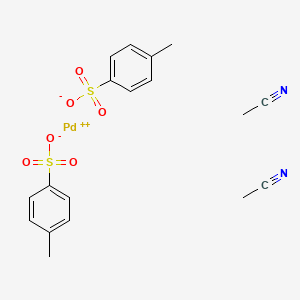
Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooct-2-en-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat ist eine chemische Verbindung mit der Summenformel C₁₃H₁₇NO₅. Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften hauptsächlich in der Forschung und in industriellen Anwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Cyclooct-2-en-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat kann durch eine Reihe chemischer Reaktionen unter Verwendung von Cycloocten und 2,5-Dioxopyrrolidin-1-ylcarbonat synthetisiert werden. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung von Cyclooct-2-en-1-ylcarbonat: Cycloocten wird mit Phosgen umgesetzt, um Cyclooct-2-en-1-ylchlorformiat zu bilden.
Reaktion mit 2,5-Dioxopyrrolidin-1-ylcarbonat: Das Cyclooct-2-en-1-ylchlorformiat wird dann in Gegenwart einer Base wie Triethylamin mit 2,5-Dioxopyrrolidin-1-ylcarbonat umgesetzt, um das gewünschte Produkt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Cyclooct-2-en-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate can be synthesized through a series of chemical reactions involving cyclooctene and 2,5-dioxopyrrolidin-1-yl carbonate. The synthesis typically involves the following steps:
Formation of Cyclooct-2-en-1-yl Carbonate: Cyclooctene is reacted with phosgene to form cyclooct-2-en-1-yl chloroformate.
Reaction with 2,5-Dioxopyrrolidin-1-yl Carbonate: The cyclooct-2-en-1-yl chloroformate is then reacted with 2,5-dioxopyrrolidin-1-yl carbonate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cyclooct-2-en-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nucleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
Cyclooct-2-en-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird zum Studium biologischer Prozesse und als Werkzeug in Biokonjugationstechniken eingesetzt.
Medizin: Wird auf seine mögliche Verwendung in der Arzneimittelentwicklung und als Bestandteil in Arzneimittelverabreichungssystemen untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Cyclooct-2-en-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es kann kovalente Bindungen mit Nucleophilen bilden, was zur Bildung stabiler Produkte führt. Die an seiner Wirkung beteiligten Pfade umfassen nucleophile Substitutions- und Additionsreaktionen.
Wirkmechanismus
The mechanism of action of Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved in its action include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclooct-4-enyl 2,5-Dioxo-1-pyrrolidinylcarbonat: Ähnlich in der Struktur, aber mit unterschiedlicher Reaktivität und Anwendung.
2,5-Dioxopyrrolidin-1-yl 2-(Cyclooct-2-ynyloxy)acetat: Wird in ähnlichen Anwendungen eingesetzt, jedoch mit unterschiedlichen chemischen Eigenschaften.
Einzigartigkeit
Cyclooct-2-en-1-yl 2,5-Dioxopyrrolidin-1-ylcarbonat ist aufgrund seiner spezifischen Reaktivität und der Fähigkeit, stabile kovalente Bindungen mit Nucleophilen zu bilden, einzigartig. Dies macht es besonders nützlich in Biokonjugations- und Arzneimittelentwicklungsanwendungen.
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
cyclooct-2-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2 |
InChI-Schlüssel |
IXECMLNTLPRCJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B12498769.png)
![Propyl 2-(morpholin-4-yl)-5-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12498773.png)
![2-amino-1-[2-(diethylamino)ethyl]-3-(2-oxopropyl)-1H-3,1-benzimidazol-3-ium](/img/structure/B12498776.png)
![Methyl 3-{[(3-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498779.png)
![Ethyl 4-methyl-2-{3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazole-5-carboxylate](/img/structure/B12498797.png)
![2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12498799.png)

![N-(2-methoxyphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498812.png)
![2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12498822.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B12498831.png)

![N-(4-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12498843.png)
![4-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12498856.png)
![2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B12498864.png)
